molecular formula C17H20ClNO4 B14011499 2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione CAS No. 22272-13-5

2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione

Cat. No.: B14011499
CAS No.: 22272-13-5
M. Wt: 337.8 g/mol
InChI Key: DSMOYSUHFZDLAK-UHFFFAOYSA-N
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Description

2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione is a synthetic organic compound belonging to the class of 1,4-naphthoquinones. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with 3-(2-ethoxyethoxy)propylamine. The reaction is carried out in an anhydrous environment, often using solvents like methanol or chloroform. The reaction mixture is stirred at low temperatures (0°C) to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization, distillation, or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroquinone derivatives, substituted naphthoquinones, and various oxidation products .

Scientific Research Applications

2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antiproliferative effects.

    Medicine: It is studied for its potential therapeutic applications, including its role in treating infections and inflammatory diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It also interacts with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione is unique due to its specific substituent groups, which confer distinct chemical and biological properties. Its ethoxyethoxypropylamino group enhances its solubility and bioavailability, making it more effective in certain applications compared to similar compounds .

Properties

CAS No.

22272-13-5

Molecular Formula

C17H20ClNO4

Molecular Weight

337.8 g/mol

IUPAC Name

2-chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione

InChI

InChI=1S/C17H20ClNO4/c1-2-22-10-11-23-9-5-8-19-15-14(18)16(20)12-6-3-4-7-13(12)17(15)21/h3-4,6-7,19H,2,5,8-11H2,1H3

InChI Key

DSMOYSUHFZDLAK-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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